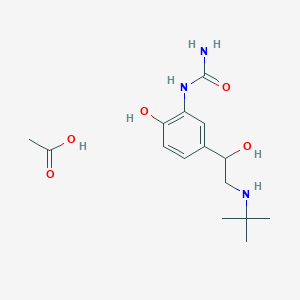![molecular formula C10H16N2O6S3 B601889 (R)-4-Hydroxy-2-(3-méthoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxyde CAS No. 165117-54-4](/img/structure/B601889.png)
(R)-4-Hydroxy-2-(3-méthoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxyde
Vue d'ensemble
Description
“®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide” is also known as Brinzolamide . It is a carbonic anhydrase inhibitor formulated for multidose topical ophthalmic use . It is primarily used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .
Synthesis Analysis
The synthesis of Brinzolamide involves several steps. The process starts with the protection of the keto group in 3-acetyl thiophene with 2,2-dimethyl-1,3-propainediol in the presence of hydrogen chloride gas and concentrated sulfuric acid to form 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene . The formation of the sulfonamide group at C-2 is accomplished in three stages .Molecular Structure Analysis
The molecular formula of Brinzolamide is C12H21N3O5S3 . It has a molecular weight of 383.5 and a melting point of about 131°C . It is a white powder, which is insoluble in water, very soluble in methanol, and soluble in ethanol .Chemical Reactions Analysis
Brinzolamide is a carbonic anhydrase inhibitor . It inhibits aqueous humor formation and reduces elevated intraocular pressure . The metabolite N-desethyl brinzolamide is formed in humans, which also binds to carbonic anhydrase and accumulates in red blood cells .Physical And Chemical Properties Analysis
Brinzolamide is a white powder with a molecular weight of 383.5 . It is insoluble in water, very soluble in methanol, and soluble in ethanol . It has a melting point of about 131°C .Applications De Recherche Scientifique
Ces applications mettent en évidence l’importance du brinzolamide en ophtalmologie, en pharmacologie et en chimie synthétique. Les chercheurs continuent d’explorer son potentiel dans divers contextes, ce qui en fait un composé précieux pour la recherche scientifique {svg_1} {svg_2}. Si vous avez besoin de plus amples détails ou d’applications supplémentaires, n’hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Brinzolamide , is carbonic anhydrase II (CA-II) . CA-II is an enzyme that plays a crucial role in regulating fluid secretion into the anterior chamber of the eye .
Mode of Action
Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II . By inhibiting CA-II, it reduces the rate of formation of bicarbonate ions, which in turn reduces sodium and fluid transport across the ciliary epithelium, leading to a decrease in intraocular pressure .
Biochemical Pathways
The inhibition of CA-II affects the bicarbonate ion formation pathway . This pathway is crucial for the secretion of aqueous humor, a fluid in the eye. By reducing bicarbonate production, the secretion of aqueous humor is decreased, leading to a reduction in intraocular pressure .
Pharmacokinetics
It is known that brinzolamide has a higher lipophilicity compared to other carbonic anhydrase inhibitors, which facilitates its diffusion across the blood-retinal barrier .
Result of Action
The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This is achieved by decreasing the secretion of aqueous humor in the eye .
Analyse Biochimique
Biochemical Properties
®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide functions as a highly specific, non-competitive, reversible inhibitor of carbonic anhydrase II (CA-II) . Carbonic anhydrase II is an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting CA-II, Brinzolamide reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and subsequently lowering intraocular pressure . This interaction is crucial for its therapeutic effects in treating glaucoma.
Cellular Effects
The effects of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide on various cell types are profound. In ocular cells, it reduces intraocular pressure by decreasing the production of aqueous humor . This compound also influences cell signaling pathways related to fluid secretion and ion transport. Additionally, it may affect gene expression related to carbonic anhydrase activity, thereby modulating cellular metabolism and function .
Molecular Mechanism
At the molecular level, ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide exerts its effects by binding to the active site of carbonic anhydrase II . This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of CA-II leads to a reduction in bicarbonate ion production, which in turn decreases the secretion of aqueous humor in the eye . This mechanism is essential for its role in managing intraocular pressure in glaucoma patients.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods .
Dosage Effects in Animal Models
The effects of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide vary with different dosages in animal models. At therapeutic doses, it effectively reduces intraocular pressure without significant adverse effects . At higher doses, toxic effects such as metabolic disturbances and cellular toxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide is involved in metabolic pathways related to carbonic anhydrase activity . It interacts with enzymes and cofactors involved in the hydration of carbon dioxide, affecting metabolic flux and metabolite levels . The inhibition of carbonic anhydrase II by Brinzolamide alters the balance of bicarbonate and proton production, impacting various physiological processes .
Transport and Distribution
Within cells and tissues, ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide is transported and distributed through specific transporters and binding proteins . Its lipophilic nature facilitates diffusion across cellular membranes, allowing it to reach its target sites effectively . The compound’s distribution is influenced by its interactions with transport proteins, which affect its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide is primarily within the cytoplasm, where it interacts with carbonic anhydrase II . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
(4R)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5,8,13H,2-4,6H2,1H3,(H2,11,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIWBQIWXWWDKT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)




![7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B601816.png)



